![molecular formula C18H17N3O4S B2564185 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 899958-23-7](/img/structure/B2564185.png)
2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide
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Description
2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide, also known as DMNTA, is a synthetic compound that has gained attention in the field of scientific research due to its potential biological properties. DMNTA belongs to the family of thiazole-based compounds and has been studied for its ability to inhibit certain enzymes and its potential as a therapeutic agent. In
Scientific Research Applications
Biological Effects of Related Compounds
Compounds such as acetamide and formamide derivatives have been studied extensively for their commercial importance and biological effects. Kennedy (2001) reviewed the toxicology of acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethyl-formamide, and N-methylformamide, highlighting their biological responses and environmental toxicology advancements over years Kennedy, G. (2001).
Environmental and Health Impacts of Related Chemicals
Studies have also focused on the occurrence, fate, and behavior of parabens (a class of preservatives) in aquatic environments, reflecting on their potential as weak endocrine disrupter chemicals and emphasizing the need for further studies to understand their toxicity Haman, C., Dauchy, X., Rosin, C., Munoz, J. (2015).
Advanced Oxidation Processes for Environmental Decontamination
Research into the degradation of acetaminophen by advanced oxidation processes has shed light on the kinetics, mechanisms, and by-products of such treatments, indicating the ecological significance of removing persistent organic pollutants Qutob, M., Hussein, M., Alamry, K., Rafatullah, M. (2022).
Nitrogenous Disinfection By-Products in Drinking Water
Concerning nitrogenous disinfection by-products (N-DBPs) in drinking water, their high genotoxicity and cytotoxicity compared to regulated DBPs have prompted studies on their occurrence and control measures, highlighting the complexity of water treatment processes and their effects on N-DBP formation Bond, T., Huang, J., Templeton, M. R., Graham, N. (2011).
Therapeutic Potential and Chemical Synthesis
The therapeutic potential of benzothiazoles and their derivatives has been reviewed, showcasing their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Such compounds are pivotal in medicinal chemistry for developing new chemotherapeutic agents Kamal, A., Hussaini Syed, M. A., Malik Mohammed, S. (2015).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-10-4-5-12(11(2)6-10)7-16(22)19-18-20-17-14(25-3)8-13(21(23)24)9-15(17)26-18/h4-6,8-9H,7H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYDQORHWDPBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide |
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